4-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-(3-{(E)-3-[3-({4-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)PHENYL]-3-OXO-1-PROPENYL}PHENYL)BENZAMIDE
Overview
Description
4-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-(3-{(E)-3-[3-({4-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)PHENYL]-3-OXO-1-PROPENYL}PHENYL)BENZAMIDE is a complex organic compound characterized by its intricate structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-(3-{(E)-3-[3-({4-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)PHENYL]-3-OXO-1-PROPENYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amidation Reactions: Involving the reaction of amines with carboxylic acids or their derivatives.
Condensation Reactions: Combining smaller molecules to form larger, more complex structures.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-(3-{(E)-3-[3-({4-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)PHENYL]-3-OXO-1-PROPENYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions may produce more reduced forms of the compound.
Scientific Research Applications
4-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-(3-{(E)-3-[3-({4-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)PHENYL]-3-OXO-1-PROPENYL}PHENYL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-(3-{(E)-3-[3-({4-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)PHENYL]-3-OXO-1-PROPENYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4DPAIPN: A donor-acceptor fluorophore with diphenylamino and dicyanobenzene groups.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[3-[(E)-3-[3-[[4-(2,2-dimethylpropanoylamino)benzoyl]amino]phenyl]-3-oxoprop-1-enyl]phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H40N4O5/c1-38(2,3)36(47)42-29-18-14-26(15-19-29)34(45)40-31-11-7-9-25(23-31)13-22-33(44)28-10-8-12-32(24-28)41-35(46)27-16-20-30(21-17-27)43-37(48)39(4,5)6/h7-24H,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWPWDRKCSWISV-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=CC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H40N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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